5,6,7,8-Tetrahydro-imidazo[1,5-a]pyrazine-1-carboxylic acid ethyl ester hydrochloride
Overview
Description
5,6,7,8-Tetrahydro-imidazo[1,5-a]pyrazine derivatives are a class of compounds that have been studied for their potential medicinal properties . They are known to be used as orexin receptor antagonists . Orexins are neuropeptides that regulate various physiological processes, including feeding behavior and sleep-wake cycles .
Chemical Reactions Analysis
The chemical reactions involving these compounds are likely to be complex and varied, depending on the specific derivative and reaction conditions. One example mentioned in the available sources is the deprotection of a tert-butyl ester derivative .
Mechanism of Action
Target of Action
The primary target of the compound 5,6,7,8-Tetrahydro-imidazo[1,5-a]pyrazine-1-carboxylic acid ethyl ester hydrochloride is the orexin receptors, specifically the OX1 and OX2 receptors . These receptors are G-protein-coupled receptors located in the lateral hypothalamus . They are activated by neuropeptides orexin A and orexin B, which are involved in the regulation of various physiological processes, including sleep-wake cycle, feeding behavior, and energy homeostasis .
Mode of Action
This compound acts as a non-peptide antagonist of the orexin receptors . By binding to these receptors, it inhibits the action of orexins, thereby modulating the physiological processes controlled by these neuropeptides .
Biochemical Pathways
The action of this compound on the orexin receptors affects several biochemical pathways. The inhibition of orexin receptors can lead to a decrease in wakefulness and an increase in sleep, affecting the sleep-wake cycle . It can also influence feeding behavior and energy homeostasis .
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its antagonistic effect on the orexin receptors. By inhibiting these receptors, it can modulate the physiological processes controlled by orexins, leading to changes in sleep-wake cycle, feeding behavior, and energy homeostasis .
Safety and Hazards
While specific safety and hazard information for “5,6,7,8-Tetrahydro-imidazo[1,5-a]pyrazine-1-carboxylic acid ethyl ester hydrochloride” is not available, general precautions such as avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and ensuring appropriate exhaust ventilation at places where dust is formed are recommended when handling similar compounds .
Future Directions
The future directions for research on these compounds could include further exploration of their potential medicinal properties, particularly their role as orexin receptor antagonists . This could involve more detailed studies on their mechanism of action, as well as the development of more efficient synthesis methods.
Properties
IUPAC Name |
ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-2-14-9(13)8-7-5-10-3-4-12(7)6-11-8;/h6,10H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXIWXDEKFMUBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CNCCN2C=N1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187929-23-2 | |
Record name | Imidazo[1,5-a]pyrazine-1-carboxylic acid, 5,6,7,8-tetrahydro-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.